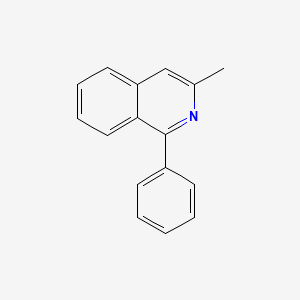

3-Methyl-1-phenylisoquinoline

説明

Structure

3D Structure

特性

分子式 |

C16H13N |

|---|---|

分子量 |

219.28 g/mol |

IUPAC名 |

3-methyl-1-phenylisoquinoline |

InChI |

InChI=1S/C16H13N/c1-12-11-14-9-5-6-10-15(14)16(17-12)13-7-3-2-4-8-13/h2-11H,1H3 |

InChIキー |

ZNJILORVTKIZNP-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |

製品の起源 |

United States |

Synthesis and Characterization of 3 Methyl 1 Phenylisoquinoline

A notable method for the preparation of 1-methyl-3-phenylisoquinoline (B8776708) derivatives involves the reaction of oximes derived from 3,4-diphenylbut-3-en-2-one (B14165516) derivatives with a polyphosphate ester. rsc.orgresearchgate.net This synthetic approach has been shown to produce the desired isoquinoline (B145761) derivatives in yields ranging from approximately 50% to 70%. rsc.orgrsc.org The structures of the resulting compounds, including those with various substituents on the aromatic ring, have been confirmed using nuclear magnetic resonance (NMR) spectroscopy and elemental analysis. rsc.orgrsc.org

Chemical and Physical Properties

The chemical and physical properties of 3-Methyl-1-phenylisoquinoline and its related structures are essential for their characterization and potential applications.

Table 1: of Selected Isoquinoline (B145761) Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | C₁₆H₁₃N | 219.287 | Not explicitly found | Not explicitly found |

| 1-Phenylisoquinoline (B189431) | C₁₅H₁₁N | 205.25 | 96 | White to Orange to Green powder |

| 3-Phenylisoquinoline (B1583570) | C₁₅H₁₁N | 205.25 | 100-105 | Powder or crystals |

| Isoquinoline | C₉H₇N | 129.16 | 26-28 | Colorless hygroscopic liquid |

Data sourced from multiple references. wikipedia.orgsigmaaldrich.comguidechem.comchemsrc.com

Theoretical and Computational Studies of 3 Methyl 1 Phenylisoquinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic character of a molecule is dictated by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule.

DFT studies are instrumental in predicting the pathways of chemical reactions. By calculating the energy of reactants, transition states, and products, a detailed energy profile can be constructed, revealing the feasibility and kinetics of a proposed mechanism. This is particularly relevant for understanding the coordination behavior of 3-Methyl-1-phenylisoquinoline, which possesses a nitrogen atom in the isoquinoline (B145761) ring that can act as a Lewis base.

Experimental studies have investigated the acid-base properties of this compound and its analogs. researchgate.netarkat-usa.org These studies provide pKa values, which are a measure of basicity. The basicity is influenced by both electronic and steric effects. For 1-substituted isoquinolines, bulky groups like the phenyl group at the C-1 position can cause a considerable steric effect with the hydrogen atom at the C-8 position. arkat-usa.org This steric hindrance can affect the approach of a proton or a metal center to the nitrogen atom, influencing its coordination behavior.

DFT calculations could model this coordination. By simulating the approach of a Lewis acid (like a proton or metal cation) to the nitrogen atom, the calculations could quantify the energetic barriers and the stability of the resulting complex. This would provide a theoretical rationale for the experimentally observed basicity and predict its affinity for various metal catalysts. For example, a study on the cyclization mechanism to form 1-phenyl-3-methylisoquinoline utilized tracer studies to follow the reaction pathway, a type of investigation that is now frequently complemented by DFT to map the complete potential energy surface. google.com

Table 1: Experimental pKa Values for this compound and Related Analogs This table presents experimental basicity data which informs the potential coordination behavior of these compounds. Lower pKa values indicate weaker basicity.

| Compound Name | Structure | pKa Value | Reference |

|---|---|---|---|

| 1-Amino-3-methylisoquinoline | 1-NH₂, 3-CH₃ | 7.27 ± 0.03 | researchgate.net |

| This compound | 1-C₆H₅, 3-CH₃ | 4.99 ± 0.08 | researchgate.net |

| 3-Methyl-1-(N,N-dimethylamino)isoquinoline | 1-N(CH₃)₂, 3-CH₃ | 6.29 ± 0.07 | arkat-usa.org |

| Isoquinoline | (Parent Compound) | 4.79 ± 0.06 | researchgate.net |

Quantum chemical calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a popular approach for calculating the magnetic shielding tensors of nuclei, which are then converted into chemical shifts.

By comparing the predicted NMR spectrum with the experimental one, researchers can confirm the structure of a synthesized compound, assign specific peaks to individual atoms, and gain a deeper understanding of its electronic environment. Experimental ¹H NMR data for this compound has been reported in the literature. ethz.ch210.212.36 For instance, a synthesis procedure reported the following characteristic shifts:

¹H NMR (500 MHz, CDCl₃): δ 8.02 – 7.99 (m, 1H), 7.80 – 7.77 (m, 2H), 7.63 (s, 1H), 7.58 – 7.50 (m, 5H), 7.43 – 7.40 (m, 1H), 2.65 (s, 3H). ethz.ch

A computational study employing the GIAO method could predict these chemical shifts. Discrepancies between the calculated and experimental values can often point to specific structural features or solvent effects not accounted for in the gas-phase calculation, providing further insight into the molecule's behavior in solution.

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with larger systems over time.

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that shows how the positions and velocities of the particles change over time.

For a molecule like this compound, which has a rotatable bond between the isoquinoline core and the phenyl ring, MD simulations would be invaluable for conformational sampling. The simulation could explore the rotational energy barrier around this bond and determine the most stable (lowest energy) conformations of the molecule. This is crucial because the three-dimensional shape of a molecule dictates how it can interact with other molecules, including biological receptors. While specific MD studies on this compound are not prominent in the literature, the methodology is standard for analyzing the flexibility of potential drug candidates. acs.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. The goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the binding energy.

Given the prevalence of the isoquinoline scaffold in pharmacologically active compounds, this compound could be a candidate for docking studies against various protein targets. For example, if this compound were being investigated as a potential enzyme inhibitor, docking simulations would be used to place it into the enzyme's active site. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding. This information is critical in structure-based drug design for optimizing the ligand to improve its potency and selectivity. Although no specific docking studies have been published for this compound, the technique remains a vital hypothetical step in assessing its biological potential.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are a important computational tool in medicinal chemistry. mst.dkiupac.org They aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mst.dkiupac.org This is achieved by correlating physicochemical properties, derived from the molecular structure, with their toxicological or pharmacological activities. The underlying principle is that similar structures generally exhibit similar properties and, consequently, similar biological activities. mst.dk

While specific QSAR models exclusively for this compound are not extensively documented in publicly available research, the broader class of isoquinoline derivatives has been the subject of numerous QSAR investigations. These studies provide valuable insights into the structural features of the isoquinoline scaffold that are critical for various biological activities.

For instance, QSAR studies on isoquinoline derivatives have been instrumental in optimizing their potential as inhibitors of enzymes like aldo-keto reductase 1C3 (AKR1C3), which is a target in prostate cancer research. japsonline.comresearchgate.netjapsonline.com In such studies, various molecular descriptors are calculated for a series of related compounds and correlated with their measured inhibitory concentrations (IC50 values). These descriptors can be electronic (like charges and energies of molecular orbitals), steric (related to the size and shape of the molecule), or hydrophobic (related to how the molecule interacts with water).

One study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives identified key molecular descriptors that predict their bioactivity against AKR1C3. japsonline.com The resulting QSAR model, which demonstrated statistical robustness, can be used to predict the activity of new, unsynthesized isoquinoline derivatives, thereby guiding the design of more potent compounds. japsonline.com Similarly, 3D-QSAR studies on substituted dihydroisoquinoline derivatives as leucine (B10760876) aminopeptidase (B13392206) inhibitors have provided information on the structural characteristics that contribute to their inhibitory potency. researchgate.net

Cheminformatics, a broader discipline, utilizes computational methods to analyze and interpret chemical data. This includes the analysis of large compound libraries, the identification of common structural motifs (scaffolds), and the exploration of chemical space to discover novel molecules with desired properties. nih.govrsc.org For the isoquinoline scaffold, cheminformatics approaches have been used to analyze datasets of compounds active against various biological targets. nih.govrsc.org

Scaffold analysis, a common cheminformatics technique, identifies the core molecular framework responsible for a particular biological activity. nih.govrsc.org Studies on datasets of molecules targeting transcription factors in Pseudomonas aeruginosa have shown that the quinoline (B57606) ring is a suitable scaffold for designing molecules with potential biological activity. nih.govrsc.org Although this pertains to the quinoline ring system, the structural similarity to isoquinoline suggests that the latter could also serve as a privileged scaffold for certain biological targets.

Furthermore, cheminformatics tools are employed in "scaffold hopping," an approach to discover new classes of inhibitors by replacing a known active core with a novel one while retaining key binding interactions. nih.gov This has been successfully applied to develop isoquinoline-based allosteric HIV-1 integrase inhibitors. nih.gov

The table below summarizes key findings from QSAR and cheminformatics studies on isoquinoline derivatives, which can provide a theoretical basis for understanding the potential structure-activity relationships of this compound.

| Study Focus | Key Findings | Relevance to this compound |

| QSAR of AKR1C3 Inhibitors | Molecular representation of structure-property relationships (MoRSE) descriptors are useful in predicting bioactivity. japsonline.comjapsonline.com | The presence of methyl and phenyl groups at positions 3 and 1, respectively, will significantly influence the calculated descriptors and thus the predicted activity. |

| 3D-QSAR of Leucine Aminopeptidase Inhibitors | The model provides insights into the structural characteristics influencing inhibitory potency. researchgate.net | The spatial arrangement of the methyl and phenyl groups would be a key determinant in a 3D-QSAR model. |

| Cheminformatics of Quorum Sensing Modulators | The quinoline/isoquinoline scaffold is identified as a suitable starting point for designing new active molecules. nih.govrsc.org | Underscores the potential of the core isoquinoline structure in this compound for biological activity. |

| Scaffold Hopping for HIV-1 Integrase Inhibitors | The isoquinoline ring system serves as a viable scaffold for developing novel allosteric inhibitors. nih.gov | Highlights the versatility of the isoquinoline scaffold in drug design. |

While direct experimental QSAR data for this compound is limited, the principles and findings from studies on related isoquinoline derivatives provide a strong foundation for predicting its biological activity and for designing future studies. The specific substitutions at the 1 and 3 positions are known to be important for the activity of isoquinoline derivatives, as seen in the enhanced anti-tubercular potency of derivatives with substitution at position 3. japsonline.com Therefore, the methyl group at position 3 and the phenyl group at position 1 of the target compound are expected to play a crucial role in defining its interaction with biological targets.

Applications in Medicinal Chemistry and Chemical Biology Mechanistic Focus

Design and Synthesis of 3-Methyl-1-phenylisoquinoline Analogues for Target Modulation

The design of analogues based on the this compound scaffold is a key strategy for developing tools to study and influence biological targets. This involves modifying the core structure to create mechanistic probes and performing detailed studies to understand how structural changes affect biological activity.

The isoquinoline (B145761) framework is a fundamental component that positions functional groups in a precise three-dimensional orientation necessary for binding to target proteins. Modifications to this scaffold are crucial for creating small molecule inhibitors that can be used as probes to investigate biological pathways.

For instance, the saturated version of the isoquinoline core, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), has been extensively modified to create inhibitors for various enzymes. nih.gov In another example, the 2-phenylisoquinolin-1(2H)-one scaffold, a close analogue, has been utilized as the basic structure for developing anticancer agents. nih.gov Researchers have synthesized novel derivatives by introducing pyrimidine (B1678525) motifs at the C-8 position of the isoquinolinone ring through Suzuki-Miyaura coupling reactions. nih.gov This modification was designed to probe and enhance cytotoxic activity against tumor cell lines. nih.gov Similarly, a series of 5,8-disubstituted tetrahydroisoquinolines were synthesized to act as inhibitors of Mycobacterium tuberculosis, demonstrating that the core scaffold can be adapted to target infectious disease pathways. nih.gov These examples underscore how the isoquinoline scaffold can be systematically altered to produce mechanistic probes for diverse therapeutic areas.

Structure-Activity Relationship (SAR) studies are essential for refining the interaction between a molecule and its biological target. By systematically altering substituents on the isoquinoline core, researchers can map the pharmacophore and enhance potency and selectivity.

A notable SAR study was conducted on 3-substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) analogues as inhibitors of the enzyme phenylethanolamine N-methyltransferase (PNMT). nih.gov The study found that substituting the 3-position of THIQ with a methyl group enhanced inhibitory activity compared to the unsubstituted THIQ. nih.gov However, extending this side chain to an ethyl group led to a decrease in potency, indicating that the enzyme's active site in this region is sterically constrained. nih.gov The introduction of a hydroxymethyl group at the 3-position resulted in good activity, suggesting the presence of an active-site amino acid residue capable of forming a hydrogen bond, which enhances binding affinity. nih.gov

Another important SAR investigation focused on 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives and their affinity for the NMDA receptor ion channel. nih.gov This study revealed that a 2-methylphenyl substituent at the 1-position, combined with a methyl group at the 8-position, resulted in very high affinity. nih.gov Crucially, the study demonstrated significant enantioselectivity, with the (S)-enantiomer being nearly 90 times more potent than its (R)-enantiomer, highlighting the importance of stereochemistry for optimal receptor binding. nih.gov

| Compound | Substituent at 3-Position | Inhibitor Potency (Ki, µM) | Reference |

|---|---|---|---|

| THIQ | -H | 10.3 | nih.gov |

| 3-Methyl-THIQ | -CH3 | Enhanced vs. THIQ | nih.gov |

| 3-Ethyl-THIQ | -CH2CH3 | Diminished Potency | nih.gov |

| 3-(Hydroxymethyl)-THIQ | -CH2OH | 2.4 | nih.gov |

| 7,8-dichloro-THIQ (SKF 64139) | -H (with 7,8-dichloro) | 0.24 | nih.gov |

| 7,8-dichloro-3-(hydroxymethyl)-THIQ | -CH2OH (with 7,8-dichloro) | 0.38 | nih.gov |

Investigation of Molecular Targets and Pathways

Analogues of this compound have been instrumental in identifying and characterizing molecular targets and their associated signaling pathways. These investigations span enzyme inhibition, receptor binding, and the modulation of broader cellular functions.

The isoquinoline scaffold is present in numerous potent enzyme inhibitors. Derivatives of 3-phenylisoquinoline (B1583570) have been shown to target enzymes critical in both infectious diseases and cancer.

For example, certain 6,7-dimethoxy-3-phenylisoquinoline (B15374321) derivatives act as inhibitors of the bacterial cell division protein FtsZ. This protein is a highly conserved target in bacteria, making it attractive for novel antibiotic development. These compounds were found to stabilize FtsZ polymers and inhibit the protein's GTPase activity, demonstrating activity against multidrug-resistant strains of Staphylococcus aureus (MRSA).

In the realm of cancer, the 3-arylisoquinolin-1-one scaffold, a close analogue, was developed to inhibit tankyrases (TNKS-1 and TNKS-2), enzymes involved in the Wnt/β-catenin signaling pathway often dysregulated in cancer. These analogues displayed potent inhibition with IC₅₀ values in the nanomolar range. Furthermore, as previously discussed, 3-methyl-1,2,3,4-tetrahydroisoquinoline (B1207884) and its derivatives are effective inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the synthesis of epinephrine (B1671497). nih.gov

| Compound Class | Target Enzyme | Key Mechanistic Findings | Reference |

|---|---|---|---|

| 6,7-Dimethoxy-3-phenylisoquinolines | FtsZ | Stabilize FtsZ polymers and inhibit GTPase activity. | |

| 3-Arylisoquinolin-1-ones | Tankyrase-1/2 (TNKS-1/2) | Potent inhibition of the Wnt/β-catenin pathway regulators. | |

| 3-Substituted-1,2,3,4-tetrahydroisoquinolines | Phenylethanolamine N-methyltransferase (PNMT) | Inhibit epinephrine synthesis by binding to the enzyme's active site. | nih.gov |

Derivatives of the isoquinoline core structure have been shown to bind with high affinity to important receptors in the central nervous system. A study of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives demonstrated their ability to bind to the ion channel binding site of the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov The (S)-configured derivative bearing a 2-methylphenyl group at the 1-position and a methyl group at the 8-position was identified as having the highest affinity, with a Ki value of 0.0374 µM. nih.gov This potent and enantioselective binding indicates that such compounds can serve as valuable probes for studying NMDA receptor function and as starting points for developing modulators of this key neurological target. nih.gov

Beyond interacting with single proteins, isoquinoline derivatives can modulate complex cellular processes like programmed cell death (apoptosis). The 2-phenylisoquinolin-1(2H)-one structure is a core component of several recently developed anticancer drugs. nih.gov

A series of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones were synthesized and evaluated for their cytotoxic effects on various human cancer cell lines. nih.gov While the parent compound without a pyrimidine substituent showed limited activity, the introduction of various pyrimidine groups at the C-8 position significantly enhanced cytotoxic activity. nih.gov For example, several of the synthesized compounds showed potent activity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values in the low micromolar range, indicating their ability to induce cell death in cancer cells. nih.gov

This line of research connects to the broader field of cancer immunotherapy. The programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway is a critical immune checkpoint that tumors exploit to evade the immune system. mdpi.com Small-molecule inhibitors that disrupt the PD-1/PD-L1 interaction can restore the immune response against cancer cells. mdpi.comnih.gov The demonstrated success of the isoquinolin-1-one scaffold in inducing cancer cell cytotoxicity suggests its potential as a framework for developing modulators of such immune-related cellular pathways. nih.gov

| Compound | MDA-MB-231 (Breast Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | Reference |

|---|---|---|---|---|

| Parent Compound (No pyrimidine) | ND | ND | ND | nih.gov |

| 3a (4-methoxypyrimidinyl) | ND | 15.2 | 11.2 | nih.gov |

| 3b (4-ethoxypyrimidinyl) | 23.5 | 9.5 | 8.6 | nih.gov |

| 3c (4-propoxypyrimidinyl) | 19.8 | 7.8 | 6.9 | nih.gov |

| 3j (4-trifluoromethylpyrimidinyl) | 15.4 | 11.2 | 10.5 | nih.gov |

*ND: Not determined, as less than 50% cell death was observed at a concentration of 10 µM. nih.gov

Chemical Biology Probes and Tools

The interrogation of complex biological systems often relies on the use of specialized chemical tools that can selectively interact with and report on the function of specific biomolecules. The this compound scaffold, with its unique structural and potential photophysical properties, represents a promising starting point for the development of such chemical biology probes. These tools can be broadly categorized into affinity probes for target identification and fluorescent or labeled derivatives for mechanistic studies.

Development of Affinity Probes for Target Identification

Affinity-based probes are instrumental in the identification of the cellular binding partners of a bioactive small molecule. nih.gov The fundamental design of an affinity probe involves three key components: a ligand (in this case, a derivative of this compound), a reactive group for covalent modification of the target, and a reporter tag for detection and enrichment.

The development of an affinity probe based on the this compound scaffold would begin with structure-activity relationship (SAR) studies to identify positions on the molecule where modifications can be made without significantly diminishing its biological activity. researchgate.net Once a suitable attachment point is determined, a linker arm is typically introduced, followed by the conjugation of a photoreactive group and a reporter tag.

Table 1: Components of a Hypothetical this compound-Based Affinity Probe

| Component | Function | Examples |

| Ligand | Binds to the target protein | This compound derivative |

| Linker | Spatially separates the ligand from the reporter tag to minimize interference | Polyethylene glycol (PEG), alkyl chains |

| Photoreactive Group | Forms a covalent bond with the target upon photoactivation | Benzophenone, Diazirine, Aryl azide |

| Reporter Tag | Enables detection and isolation of the probe-target complex | Biotin (B1667282), Alkyne or Azide (for click chemistry) |

The general workflow for utilizing such a probe involves introducing it to a biological sample (e.g., cell lysate), allowing it to bind to its target(s), and then activating the photoreactive group with UV light to form a covalent bond. The probe-protein complexes can then be enriched using the reporter tag (e.g., streptavidin-coated beads for a biotin tag) and the identified proteins are subsequently analyzed by mass spectrometry. nih.gov While specific examples of affinity probes derived from this compound are not prominent in the literature, the established methodologies provide a clear roadmap for their potential development. rsc.org

Fluorescent or Labeled Derivatives for Mechanistic Studies

Fluorescent probes are invaluable for visualizing the localization and dynamics of small molecules and their targets within living cells, providing insights into their mechanism of action. researcher.life The inherent fluorescence of some isoquinoline derivatives makes the this compound scaffold an attractive candidate for the development of such tools. nih.gov

The development of a fluorescent probe based on this scaffold would involve the synthesis of derivatives with optimized photophysical properties. This can be achieved by introducing various substituents to the isoquinoline or phenyl ring, which can modulate the absorption and emission wavelengths, quantum yield, and Stokes shift. For instance, studies on other isoquinoline derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can significantly alter their fluorescent properties. nih.gov

A naphthalimide-appended isoquinoline derivative has been developed as a "turn-on" fluorescent probe for the specific detection of Al³⁺ ions in living cells. researchgate.net This highlights the potential of the isoquinoline core in constructing sophisticated chemical sensors. Similarly, quinoline-based fluorescent small molecules have been demonstrated to be effective for live-cell imaging. nih.gov

Table 2: Photophysical Properties of Selected Fluorescent Isoquinoline Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| 1-(Isoquinolin-3-yl)imidazolidin-2-one | 377 | - | - | nih.gov |

| N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one | 380 | 448 | 0.479 | nih.gov |

| Naphthalimide-isoquinoline Probe (NIQ) | - | - | - | researchgate.net |

The data in Table 2, while not specific to this compound, illustrates the tunability of the photophysical properties of the broader isoquinoline class. By strategically modifying the this compound core, it is conceivable to develop novel fluorescent probes for various biological applications, including cellular imaging and mechanistic studies of drug action. The synthesis of such derivatives would allow for real-time tracking of the compound's distribution and interaction with cellular components, providing valuable information to complement data from affinity-based target identification.

Applications in Catalysis and Materials Science

3-Methyl-1-phenylisoquinoline as a Ligand in Coordination Chemistry

The nitrogen atom in the isoquinoline (B145761) ring and the potential for C-H activation on the phenyl group make this compound and its analogs effective ligands for transition metals. These ligands are particularly noted for their use in forming cyclometalated complexes, which have applications in light-emitting materials and photocatalysis.

The synthesis of metal complexes featuring substituted 1-phenylisoquinoline (B189431) ligands is a well-established area of research. Iridium(III) complexes, in particular, have received significant attention due to their phosphorescent properties.

The general synthetic route to these complexes involves two main steps. First, the substituted 1-phenylisoquinoline ligand reacts with an iridium source, typically Iridium(III) chloride hydrate (B1144303) (IrCl₃·3H₂O), to form a chloro-bridged iridium dimer. In the second step, this dimer reacts with an ancillary ligand, such as acetylacetone (B45752) (acac), to yield the final mononuclear Iridium(III) complex. nih.gov

One specific example is the synthesis of bis[3-methyl-1-p-tolylisoquinolinato-N,C2′] iridium(III) (acetylacetonate). Despite potential steric hindrance from the methyl group at the C-3 position of the isoquinoline ring, the complex was successfully prepared. This demonstrates the viability of using 3-substituted 1-phenylisoquinolines as cyclometalating ligands.

The characterization of these complexes is comprehensive, utilizing various spectroscopic and analytical techniques.

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligands and the final complexes. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths and angles around the central metal ion. nih.gov For instance, the crystal structure of a related complex, CN-CNIr, confirmed a tris-bidentate and six-coordinated geometry around the iridium center. nih.gov

Elemental Analysis: This technique verifies the elemental composition of the synthesized compounds. researchgate.net

A study on bi-substituted phenylisoquinoline iridium(III) complexes, including a derivative with a methyl group on the isoquinoline ring, highlighted how substitutions influence the electronic properties. Cyclic voltammetry measurements showed that while the energy gaps remained similar to mono-substituted complexes, the oxidation potentials were different, indicating that the substituted isoquinoline ring is the major influence on the oxidation potential of these iridium(III) complexes.

In cyclometalated Iridium(III) complexes, the 1-phenylisoquinoline ligand coordinates to the metal center in a bidentate fashion. This involves a dative bond from the nitrogen atom of the isoquinoline ring and a covalent bond from a carbon atom of the phenyl ring, forming a stable five-membered chelate ring. This C^N coordination is a hallmark of such complexes.

The electronic effects of the ligands, known as ligand field effects, play a crucial role in determining the photophysical and electrochemical properties of the resulting metal complexes.

Electron-donating and withdrawing groups: Attaching electron-donating groups (like methyl) or electron-withdrawing groups (like cyano) to the 1-phenylisoquinoline scaffold allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the complex. nih.gov

HOMO/LUMO Modulation: Introducing alkyl groups (electron-donating) into the phenyl ring primarily elevates the HOMO level. Conversely, introducing a cyano group (electron-withdrawing) lowers both the HOMO and LUMO levels. nih.gov This tuning is essential for applications such as Organic Light-Emitting Diodes (OLEDs), where the energy levels must be matched with other materials in the device. polyu.edu.hk

Iridium(III) complexes bearing 1-phenylisoquinoline ligands have demonstrated significant potential as photosensitizers in the photocatalytic reduction of carbon dioxide (CO₂). acs.orgnih.govresearchgate.net These complexes exhibit strong absorption in the visible light spectrum and have long-lived excited states, which are critical properties for efficient photosensitizers. nih.govresearchgate.net

In a typical system, an Iridium(III) 1-phenylisoquinoline complex acts as the photosensitizer, absorbing light and initiating an electron transfer process. A sacrificial electron donor, such as 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH) or 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH), reduces the excited Iridium complex. researchgate.net The resulting one-electron-reduced species of the Iridium complex is a potent reductant, capable of transferring an electron to a catalyst, such as a Rhenium(I) complex, which then reduces CO₂ to carbon monoxide (CO). acs.orgnih.gov

A study using [Ir(piq)₂(dmb)]⁺ (where piq = 1-phenylisoquinoline) as a photosensitizer and fac-Re(dmb)(CO)₃Br as the catalyst showed efficient and selective reduction of CO₂ to CO. acs.orgnih.gov The system's performance is summarized in the table below.

Table 1: Photocatalytic CO₂ Reduction Performance Data from a mixed system using [Ir(piq)₂(dmb)]⁺ as a photosensitizer and fac-Re(dmb)(CO)₃Br as a catalyst.

| Electron Donor | Quantum Yield (ΦCO) | Turnover Number (TONCO) |

|---|---|---|

| BNAH | 0.16 | - |

| BIH | 0.40 - 0.41 | 1700 |

Data sourced from references acs.orgnih.govresearchgate.net

A supramolecular photocatalyst, where the iridium photosensitizer and rhenium catalyst are linked by a bridging ligand, showed even greater photocatalytic ability with BNAH as the reductant. acs.orgnih.gov The stability of the iridium complex under photocatalytic conditions makes it a more suitable photosensitizer than more common ruthenium complexes, whose decomposition products can interfere with the reaction. acs.orgnih.gov

Organocatalysis Utilizing this compound Derivatives

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. Derivatives of 1-phenylisoquinoline, particularly tetrahydroisoquinolines, have been investigated as chiral organocatalysts for various asymmetric transformations. researchgate.net

The chiral backbone of tetrahydroisoquinoline derivatives makes them excellent candidates for inducing stereoselectivity. These compounds have been successfully employed as organocatalysts in asymmetric reactions like the Diels-Alder reaction. researchgate.net For instance, an organocatalyst based on a (1R,3S)-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline backbone has been evaluated for the asymmetric Diels-Alder reaction between various dienes and dienophiles. researchgate.net This catalyst demonstrated the potential of the 1-phenyl-tetrahydroisoquinoline scaffold to achieve high chemical conversions (up to 100%) and promising enantioselectivities. researchgate.net

The development of chiral catalysts from isoquinoline derivatives is a significant area of research, aiming to produce single enantiomers of chiral molecules, which is of paramount importance in the pharmaceutical industry. nih.gov Methods for achieving enantioselectivity include the hydrogenation of dihydroisoquinolines using a chiral catalyst or the use of chiral auxiliaries. nih.gov

Organocatalysis is often considered a key pillar of green chemistry. The use of metal-free, non-toxic, and often inexpensive organic molecules as catalysts aligns with the principles of sustainable chemistry. nih.gov Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), an inexpensive and eco-friendly base catalyst, exemplify this trend in heterocyclic synthesis. nih.gov

While specific studies focusing solely on the "sustainability" of this compound derivatives are not prevalent, their use in organocatalysis inherently contributes to more sustainable practices. By replacing potentially toxic or expensive heavy metal catalysts, organocatalysts derived from isoquinolines offer a greener alternative for synthesizing complex molecules. researchgate.netresearchgate.net The ability to perform these reactions under mild conditions further enhances their environmental credentials. researchgate.net

Advanced Material Science Applications of Phenylisoquinoline Derivatives

Photophysical Properties and Optoelectronic Applications (e.g., organic light-emitting devices)

The 1-phenylisoquinoline (piq) moiety has been extensively utilized as a cyclometalating ligand in heavy metal complexes, particularly with iridium(III) and platinum(II), for applications in organic light-emitting devices (OLEDs). These complexes often exhibit highly desirable photophysical properties, including strong phosphorescence, which is crucial for achieving high efficiency in OLEDs.

Research has shown that iridium(III) complexes containing 1-phenylisoquinoline ligands, such as [Ir(piq)₂(dmb)]⁺ (where dmb is 4,4'-dimethyl-2,2'-bipyridine), display strong absorption in the visible region and possess long excited-state lifetimes, on the order of microseconds (e.g., 2.8 µs). nih.govfigshare.comresearchgate.net This long lifetime is advantageous for efficient energy transfer processes. The emission from these complexes often originates from a mix of metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) states. acs.org

The photophysical properties of these complexes can be tuned by modifying the ancillary ligands or by substituting the 1-phenylisoquinoline ligand itself. For instance, the emission color of tris-cyclometalated iridium(III) complexes of the series fac-Ir(piq)ₓ(ppy)₃₋ₓ (where ppy is 2-phenylpyridinato) is primarily determined by the 1-phenylisoquinoline ligand, as it possesses the lowest energy excited states. researchgate.net

In the context of OLEDs, platinum(II) complexes with phenylisoquinoline ligands have also been investigated as emitters. nih.gov These complexes can exhibit aggregation tendencies that affect their photoluminescence spectra and the color stability of the resulting OLEDs. nih.gov For example, a red-emitting OLED was fabricated using a phenylisoquinoline-based platinum(II) complex, demonstrating good efficiency and color stability. nih.gov The design of the ancillary ligand in heteroleptic iridium complexes like (piq)₂Ir(acac) has been shown to be a critical strategy to reduce non-radiative decay rates and enhance photoluminescence quantum yield. nih.gov

Below is a table summarizing the photophysical properties of some representative 1-phenylisoquinoline-based metal complexes.

| Complex | Absorption Maxima (nm) | Emission Maxima (nm) | Excited State Lifetime (µs) | Application Highlight |

| [Ir(piq)₂(dmb)]⁺ | 444, >500 | Not specified | 2.8 | Photosensitizer for CO₂ reduction. nih.govfigshare.comresearchgate.netacs.org |

| fac-Ir(piq)ₓ(ppy)₃₋ₓ (x=1-3) | Not specified | Red-shifted with piq | 0.55 - 1.6 | Tunable red emitters for OLEDs. researchgate.net |

| Phenylisoquinoline-based Pt(II) complex | Not specified | Red emission | Not specified | Emitter in color-stable and efficient red OLEDs. nih.gov |

Supramolecular Assembly and Self-Assembled Structures (e.g., supramolecular photocatalysts)

The concept of supramolecular assembly, where molecules non-covalently associate into larger, ordered structures, is a powerful strategy in materials science. In the realm of phenylisoquinoline chemistry, this is most prominently seen in the development of supramolecular photocatalysts.

The self-assembly of isoquinoline derivatives, more broadly, is an area of growing interest. bohrium.com For instance, novel isoquinoline compounds derived from ninhydrin (B49086) have been shown to self-assemble into distinct structures like zippers and helices in the solid state, driven by weak intermolecular interactions. bohrium.com While not directly involving this compound, this research highlights the inherent capacity of the isoquinoline scaffold to participate in the formation of ordered supramolecular architectures. The presence of a phenyl group can influence the self-assembly process, sometimes leading to more disordered structures compared to their aliphatic counterparts due to competing π-π stacking interactions with hydrogen bonding. nih.govnih.govresearchgate.net

The table below outlines key findings related to the supramolecular applications of 1-phenylisoquinoline derivatives.

| System | Key Feature | Application | Finding |

| Ir(III)-Re(I) binuclear complex | Covalently linked photosensitizer and catalyst units. nih.govfigshare.comresearchgate.netacs.org | Supramolecular photocatalysis (CO₂ reduction) | Enhanced photocatalytic efficiency compared to a mixture of the individual components. nih.govfigshare.com |

| Ninhydrin-derived isoquinoline compounds | Self-assembly into zipper and helical structures in the solid state. bohrium.com | Supramolecular materials | Demonstrates the potential of the isoquinoline core for creating ordered nanoscale architectures. bohrium.com |

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Research

The advent of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the exploration of chemical space around 3-Methyl-1-phenylisoquinoline. These computational tools offer the potential to dramatically accelerate the discovery and optimization of new derivatives with desired properties.

Machine learning models can be trained on existing data from isoquinoline (B145761) derivatives to predict the biological activities, physicochemical properties, and potential toxicities of novel, yet-to-be-synthesized analogs of this compound. For instance, ML algorithms have been successfully used to predict the reactive sites of quinoline (B57606) derivatives for electrophilic aromatic substitution with high accuracy. researchgate.net This predictive power can guide chemists to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. In a similar vein, ML models are being developed to predict the anticancer activity of novel compounds, as demonstrated with quinolinesulfonamide-triazole hybrids. mdpi.com

Furthermore, AI can be instrumental in designing synthetic routes. By analyzing vast databases of chemical reactions, AI tools can propose novel and efficient pathways for the synthesis of this compound and its derivatives, potentially uncovering more sustainable and cost-effective methods. researchgate.net The use of language models in chemistry is an emerging area that can help in predicting molecular properties and generating novel molecular structures with desired characteristics. arxiv.org

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To explore the therapeutic potential of the this compound scaffold more broadly, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. These technologies enable the rapid synthesis and evaluation of large libraries of related compounds, dramatically increasing the chances of discovering new lead compounds for drug development.

Combinatorial chemistry allows for the systematic generation of a multitude of derivatives by varying the substituents on the isoquinoline core and the phenyl ring of this compound. google.comgoogle.com Strategies for creating libraries of substituted isoquinolines have been developed, including microwave-assisted methods that accelerate the synthesis of dihydroisoquinoline and tetrahydroisoquinoline precursors, which can then be oxidized to the corresponding isoquinolines. acs.orgnih.gov This approach allows for the creation of a diverse set of molecules around the central this compound theme. For example, a versatile synthesis of substituted isoquinolines has been reported where lithiated o-tolualdehyde tert-butylimines condense with nitriles to form intermediates that can be trapped with various electrophiles, leading to a wide array of substituted isoquinolines. nih.gov

Once these libraries are synthesized, HTS can be employed to rapidly screen them for specific biological activities. For instance, a series of 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization, a key mechanism in cancer chemotherapy. nih.gov This combination of combinatorial synthesis and HTS provides a powerful engine for discovering novel derivatives of this compound with enhanced potency and selectivity for various biological targets. The discovery of isoquinoline-tethered quinazoline (B50416) derivatives with enhanced HER2 inhibition over EGFR is a testament to the power of exploring chemical space around the isoquinoline scaffold. nih.gov

Cross-Disciplinary Research at the Interface of Chemistry and Biology

The future of research on this compound lies in the seamless integration of chemistry and biology. Understanding the intricate interactions of this molecule and its derivatives with biological systems is paramount to unlocking its therapeutic potential. This requires a collaborative effort between synthetic chemists, biochemists, pharmacologists, and molecular biologists.

A key area of investigation is the identification and validation of the biological targets of this compound and its analogs. For example, studies on 1-phenyl-1,2,3,4-dihydroisoquinoline derivatives have identified them as potential tubulin polymerization inhibitors, highlighting a specific cellular mechanism of action. nih.gov Similarly, novel 1-phenanthryl-tetrahydroisoquinoline derivatives have been designed and synthesized as inhibitors of p21-activated kinase 4 (PAK4), a target in cancer therapy. nih.gov By elucidating the structure-activity relationships, researchers can rationally design more potent and selective inhibitors.

Moreover, the biological screening of newly synthesized derivatives is a crucial component of this cross-disciplinary approach. The evaluation of novel quinoline derivatives for diuretic, antibacterial, and antifungal activities demonstrates the broad spectrum of biological effects that can be explored. The antitumor activity of various amino acid derivatives has been assessed through primary screening against different tumor cell lines, a process that could be applied to a library of this compound derivatives. nih.gov The investigation of quinone derivatives for anti-leukemic and other anticancer effects further underscores the importance of biological screening in identifying promising lead compounds. nih.gov

Development of Sustainable and Environmentally Benign Methodologies for Production and Application

In line with the growing emphasis on green chemistry, a significant future direction for this compound research is the development of sustainable and environmentally friendly methods for its synthesis and the synthesis of its derivatives. Traditional chemical syntheses often rely on harsh reagents, toxic solvents, and energy-intensive processes.

The development of "green" synthetic routes for isoquinolines and related heterocycles is an active area of research. pleiades.online This includes the use of water as a solvent, microwave-assisted reactions to reduce reaction times and energy consumption, and the use of non-toxic and reusable catalysts. researchgate.net For example, the synthesis of quinazolines, which are structurally related to isoquinolines, has been achieved using environmentally benign nano CuO as a catalyst in water. researchgate.net Such approaches minimize waste generation and reduce the environmental impact of chemical production.

The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, are also central to green chemistry. The development of one-pot, multicomponent reactions for the synthesis of complex molecules like substituted isoquinolines is a key strategy in this regard. nih.gov By designing synthetic pathways that are both efficient and environmentally benign, the large-scale production of this compound and its derivatives for potential therapeutic applications can become more economically viable and sustainable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。